7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane
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Overview
Description
7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart interesting chemical and physical properties. The presence of a nitrophenyl group and a diazabicycloheptane core makes this compound particularly intriguing for various scientific applications.
Preparation Methods
The synthesis of 7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes, catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions often include the use of specific ligands and solvents to facilitate the formation of the bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazabicycloheptane core. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the diazabicycloheptane core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane include other bicyclic compounds such as norcarane and bicyclo[3.1.1]heptanes . What sets this compound apart is the presence of both a nitrophenyl group and a diazabicycloheptane core, which imparts unique chemical and physical properties. These properties make it particularly useful in applications where both stability and reactivity are required.
Properties
IUPAC Name |
7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)10-5-3-4-9(8-10)11-12-6-1-2-7-13(11)12/h3-5,8,11H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEXTJXCOGKQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(N2C1)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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